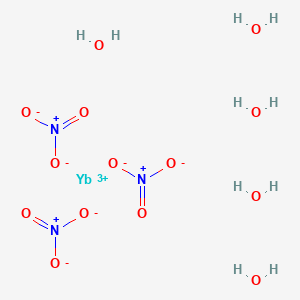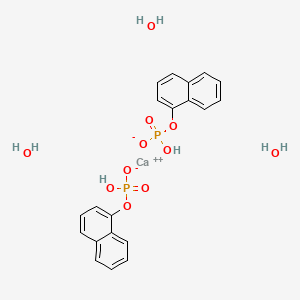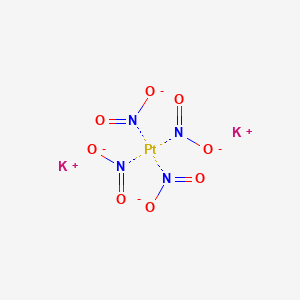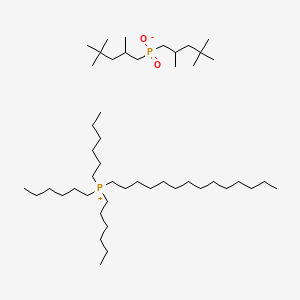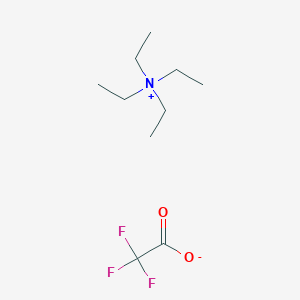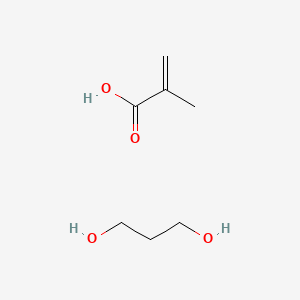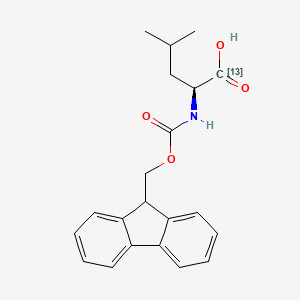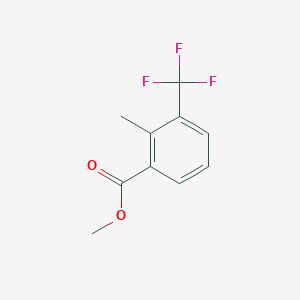
Methyl 2-methyl-3-(trifluoromethyl)benzoate
概要
説明
“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 346603-63-2 . It has a molecular weight of 218.18 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is a solid compound . The storage temperature is recommended to be at refrigerator levels . The shipping temperature is at room temperature .科学的研究の応用
Hydrolysis and Saponification
Methyl benzoates, including methyl 2-methyl-3-(trifluoromethyl)benzoate, undergo hydrolysis and saponification. This is achieved through a green, solvent-free procedure at high temperatures, leading to partial hydrolysis or quantitative saponification of sterically hindered and p-substituted methyl benzoates. The process has been studied in both water and slightly alkaline solutions (Alemán, Boix, & Poliakoff, 1999).
Synthesis of Trifluoromethoxylated Compounds
Methyl 2-methyl-3-(trifluoromethyl)benzoate is used in the synthesis of trifluoromethoxylated aromatic compounds, which often exhibit desired pharmacological and biological properties. A protocol for its synthesis involves the use of Togni reagent II, leading to the production of various ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).
Interaction with Sulfur Tetrafluoride
The interaction of methyl 2-methyl-3-(trifluoromethyl)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated. This study contributes to understanding the chemical behavior of trifluoromethyl-substituted benzoates under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Reduction on Yttrium Oxide
The reduction of methyl benzoate, including derivatives like methyl 2-methyl-3-(trifluoromethyl)benzoate, on yttrium oxide under hydrogen has been studied. This research provides insights into the catalytic reduction processes of benzoates and may have implications for various industrial applications (King & Strojny, 1982).
Friedel–Crafts Acylation of Aromatics
Methyl benzoate, activated by superacidic trifluoromethanesulfonic acid, reacts with aromatic compounds to produce benzophenone derivatives. This process, including the use of methyl 2-methyl-3-(trifluoromethyl)benzoate, results in good yields, expanding the scope of Friedel–Crafts acylation reactions (Hwang, Prakash, & Olah, 2000).
Crystal Structure Analysis
Methyl 2-methyl-3-(trifluoromethyl)benzoate has been studied for its crystal structure, particularly in the context of acaricides like amidoflumet. Understanding its molecular orientation and intra-molecular interactions can be crucial for designing effective chemical agents (Kimura & Hourai, 2005).
High-Pressure Phase Transition
Research on the crystal engineering of methyl benzoates under high pressure reveals interesting phase transitions, like in methyl 2-(carbazol-9-yl)benzoate. This can be crucial for understanding the behavior of such compounds under varying environmental conditions (Johnstone et al., 2010).
Functionalization and Synthesis
Methyl 2-methyl-3-(trifluoromethyl)benzoate is also significant in the functionalization and synthesis of various compounds. Its applications in producing derivatives through selective metalation and carboxylation have been explored, providing a range of possibilities for synthetic chemistry (Dmowski & Piasecka-Maciejewska, 1998).
Inhibitors in Chemical Studies
The compound is utilized in the synthesis of various inhibitors, like protoporphyrinogen IX oxidase inhibitors, which are important in studying and developing new pharmaceuticals and other functional materials (Li et al., 2005).
Safety And Hazards
“Methyl 2-methyl-3-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation . The safety information pictograms indicate a GHS07 signal word warning .
特性
IUPAC Name |
methyl 2-methyl-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJGSNVBDYRBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591196 | |
| Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
CAS RN |
346603-63-2 | |
| Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-3-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

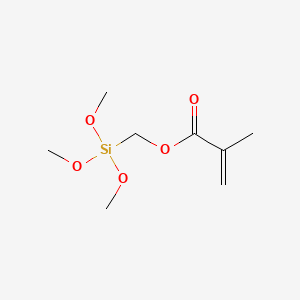
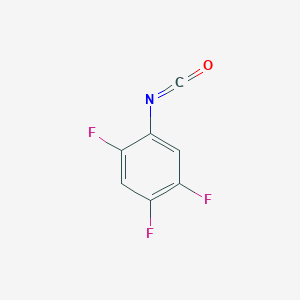
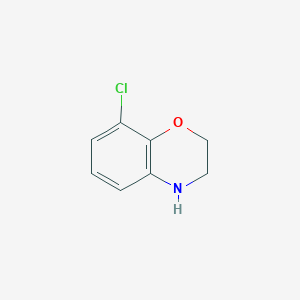
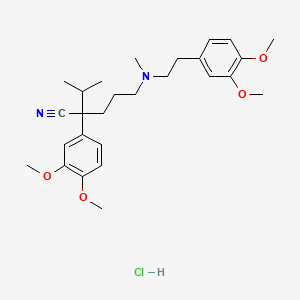
![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)
